Cas no 1774902-08-7 (5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid)

5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid
- 2-Benzofurancarboxylic acid, 5-bromo-3-(2-propyn-1-yloxy)-
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- Inchi: 1S/C12H7BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h1,3-4,6H,5H2,(H,14,15)
- InChI Key: TWNJOBPJSHNWEP-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(Br)C=C2C(OCC#C)=C1C(O)=O
5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511091-1g |
5-Bromo-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylicacid |
1774902-08-7 | 97% | 1g |
$568 | 2023-02-17 |
5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid Related Literature
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid
5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic Acid: A Comprehensive Overview
The compound 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid, identified by the CAS number 1774902-08-7, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this compound is characterized by a benzofuran ring system with a bromine substituent at position 5, a propargyloxy group at position 3, and a carboxylic acid group at position 2. These functional groups contribute to its versatile reactivity and make it an intriguing subject for both academic and industrial investigations.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the bromine atom in 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid introduces additional electronic effects, which can enhance its binding affinity to specific biological targets. Moreover, the propargyloxy group imparts unique steric and electronic properties, making this compound a promising candidate for exploring novel therapeutic strategies. Researchers have reported that such compounds exhibit potent antiproliferative activity against various cancer cell lines, suggesting their potential role in oncology.
In addition to its pharmacological applications, 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid has also been explored for its role in materials science. The carboxylic acid group enables the formation of coordination bonds with metal ions, making this compound a valuable building block for constructing metal-organic frameworks (MOFs). These frameworks have found applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures. Recent advancements in MOF synthesis have further underscored the importance of such functionalized benzofuran derivatives in creating next-generation materials.
The synthesis of 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid involves a series of carefully designed organic reactions. Starting from benzofurancarboxylic acid derivatives, chemists employ bromination and alkoxylation techniques to introduce the desired substituents. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling researchers to achieve higher yields and better control over product purity. Furthermore, green chemistry principles have been integrated into these synthetic protocols to minimize environmental impact and promote sustainability.
From an analytical standpoint, the characterization of 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide critical insights into the compound's molecular structure and purity. Recent developments in computational chemistry have also allowed researchers to perform density functional theory (DFT) calculations to predict the electronic properties and reactivity of this compound. Such computational studies complement experimental findings and aid in rationalizing observed chemical behaviors.
Despite its immense potential, there are challenges associated with the large-scale production and commercialization of 5-Bromo-3-prop-2-ynyloxy-benzofuran-2-carboxylic acid. Issues such as cost-effectiveness, scalability, and regulatory compliance must be addressed to ensure its widespread adoption in industrial applications. Collaborative efforts between academia and industry are essential to overcome these barriers and unlock the full potential of this compound.
In conclusion, 5-Bromo-3-prop-2-inyl-oxy-benzofuran-s-carboxylic acid represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique structural features make it an invaluable tool for advancing research in drug discovery, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play a pivotal role in shaping future innovations across various industries.
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